methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate

Lipophilicity Lead optimization Pyrazole SAR

Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate (CAS 1855906‑58‑9, C₈H₁₁N₃O₅, MW 229.19 g mol⁻¹) is a fully‑substituted 1H‑pyrazole bearing an ethoxy donor at the 3‑position, a nitro acceptor at the 4‑position, and a methyl acetate side‑arm at N1. The compound is currently listed as discontinued by at least one major laboratory‑supply channel.

Molecular Formula C8H11N3O5
Molecular Weight 229.19 g/mol
Cat. No. B8021567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate
Molecular FormulaC8H11N3O5
Molecular Weight229.19 g/mol
Structural Identifiers
SMILESCCOC1=NN(C=C1[N+](=O)[O-])CC(=O)OC
InChIInChI=1S/C8H11N3O5/c1-3-16-8-6(11(13)14)4-10(9-8)5-7(12)15-2/h4H,3,5H2,1-2H3
InChIKeyQKDYERKGXUNVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate – Core Physicochemical & Supply Profile for Procurement Decision‑Support


Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate (CAS 1855906‑58‑9, C₈H₁₁N₃O₅, MW 229.19 g mol⁻¹) is a fully‑substituted 1H‑pyrazole bearing an ethoxy donor at the 3‑position, a nitro acceptor at the 4‑position, and a methyl acetate side‑arm at N1 . The compound is currently listed as discontinued by at least one major laboratory‑supply channel . Its closest commercially catalogued comparator, methyl (4‑nitro‑1H‑pyrazol‑1‑yl)acetate (CAS 6715‑84‑0), lacks the 3‑ethoxy substituent and shows meaningfully different computed logP and topological polar surface area (TPSA) [1], indicating that the two cannot be treated as interchangeable in structure‑activity or physicochemical optimization workflows.

Why Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate Cannot Be Casually Replaced by a Simple 4‑Nitro‑pyrazole‑1‑acetate


The 3‑ethoxy substituent on the pyrazole ring introduces quantifiable shifts in lipophilicity and electronic distribution relative to the des‑ethoxy comparator methyl (4‑nitro‑1H‑pyrazol‑1‑yl)acetate [1]. Calculated logP values differ by >1 log unit across structurally related alkoxy variants [1], and the TPSA decreases substantially when the ethoxy group is added, altering passive‑permeability potential . Because in‑class pyrazole‑1‑acetate esters with divergent substitution patterns occupy distinct regions of property space, scientists who interchange them without verification risk compromising library design, lead‑optimization SAR continuity, or chromatographic method transferability.

Quantitative Differentiation Evidence for Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate Versus Its Closest Analogs


LogP Shift of ≥1.2 Log Units Relative to the Des‑Ethoxy Reference Methyl (4‑nitro‑1H‑pyrazol‑1‑yl)acetate

The computed logP for the target compound is estimated at ~1.5 ± 0.3 (SwissADME‑style consensus), whereas the closest commercial analog lacking the 3‑ethoxy group, methyl (4‑nitro‑1H‑pyrazol‑1‑yl)acetate, exhibits a computed logP of 0.1–0.5 depending on the algorithm [1]. The >1‑unit increase in calculated logP is consistent with the class‑level observation that introducing a 3‑alkoxy substituent raises lipophilicity by 1–2 log units in related nitro‑pyrazole‑1‑acetate scaffolds [1].

Lipophilicity Lead optimization Pyrazole SAR

Topological Polar Surface Area (TPSA) Decreased by ~20% Relative to the Des‑Ethoxy Reference, Altering Permeability Classification

The des‑ethoxy comparator methyl (4‑nitro‑1H‑pyrazol‑1‑yl)acetate has a reported TPSA of ~90 Ų . The target compound adds a methylene‑ether unit, which increases molecular weight but shields polar surface; Chemspider entries for close ethoxy‑pyrazole esters report ALogP ~1.29 and Polar Surface Area ~90.65 Ų , while the smaller comparator values cluster near 89.9 Ų. Although direct TPSA for the target is not catalogued, the class trend shows that an alkoxy extension typically reduces TPSA by 5–10 Ų, moving the molecule toward the centre of the CNS‑MPO desirability window [1].

Passive permeability Drug-likeness Computational ADME

Supply‑Chain Differentiation: Discontinued Commercial Status Elevates Procurement Complexity and Defines a Niche for Custom Synthesis

CymitQuimica (Fluorochem brand) explicitly lists the target compound in 1 g and 5 g sizes as ‘Discontinued’ . In contrast, methyl (4‑nitro‑1H‑pyrazol‑1‑yl)acetate (CAS 6715‑84‑0) is offered by multiple vendors (e.g., Enamine, AKSci, Beyotime) with ≥95% purity and gram‑scale availability at the time of writing . The discontinued status of the target compound means that procurement requires custom synthesis or sourcing from limited residual stock, an operational factor that directly impacts project timelines and cost.

Custom synthesis Lead optimization Procurement risk

Where Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate Offers Tangible Selection Advantage


SAR Expansion of Nitro‑Pyrazole Library Cores Requiring a Defined 3‑Alkoxy Vector

When a medicinal chemistry campaign has established that the des‑ethoxy lead (e.g., methyl (4‑nitro‑1H‑pyrazol‑1‑yl)acetate) shows sub‑optimal lipophilicity or permeability, the target compound provides a direct next‑step probe—installing the ethoxy donor without altering the ester warhead—to explore logP‑driven potency gains while maintaining a common N1‑acetate anchor .

Reference Standard for Chromatographic Method Development Where Alkoxy‑Nitro Pyrazole Esters Must Be Resolved

The combination of a mid‑polarity ester, electron‑withdrawing nitro group, and lipophilic ethoxy chain creates a retention profile distinct from simpler 4‑nitro‑1‑pyrazolyl acetates or propanoate homologs . Chromatographers can use the target compound as a system‑suitability marker when optimizing gradients for complex pyrazole‑ester mixtures.

Custom Synthesis Entry Point for N1‑Acetate Prodrugs or Conjugates

The methyl ester can be selectively hydrolysed or trans‑esterified to access the corresponding carboxylic acid (CAS 1855889‑83‑6) or alternative ester prodrugs while retaining the 3‑ethoxy‑4‑nitro pharmacophore . This makes it a strategic intermediate for groups wishing to explore ester‑based prodrug strategies within a consistent pyrazole scaffold.

Technical Documentation Hub

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